molecular formula C12H11NO4 B2503881 8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 35975-70-3

8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2503881
CAS No.: 35975-70-3
M. Wt: 233.223
InChI Key: LALQCDCNTGGOTK-UHFFFAOYSA-N
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Description

8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its significant biological and pharmaceutical activities. This compound is part of the quinolone family, which is widely recognized for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone derivatives with suitable carboxylic acids or their derivatives, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic methodologies. For instance, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular. These methods not only enhance the yield but also reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives, each with distinct biological activities .

Scientific Research Applications

8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methoxy group at the 8-position and the carboxylic acid group at the 3-position are particularly important for its biological activity and interaction with target enzymes .

Properties

IUPAC Name

8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-6-8(12(15)16)11(14)7-4-3-5-9(17-2)10(7)13/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALQCDCNTGGOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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